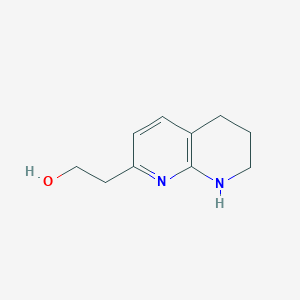
7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Descripción general
Descripción
7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, potential anticancer effects, and other pharmacological applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydro-naphthyridine core with a hydroxyethyl substituent at the 7-position. Its structure can be represented as follows:
This structure contributes to its solubility and interaction with biological targets.
Antibacterial Activity
Research indicates that naphthyridine derivatives exhibit significant antibacterial properties. A study highlighted the broad-spectrum antibacterial activity of various naphthyridine compounds, including this compound. The compound was found effective against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Naphthyridine Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The MIC values indicate that this compound has promising potential as an antibacterial agent.
Anticancer Properties
Naphthyridines have also been studied for their anticancer effects. A review of naturally derived naphthyridines reported various derivatives showing cytotoxicity against human cancer cell lines. Specifically, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer types.
Table 2: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 5.5 |
| HepG2 (Liver) | 6.0 | |
| HCT116 (Colon) | 4.8 |
These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms.
The mechanism by which naphthyridines exert their biological effects often involves interference with nucleic acid synthesis or modulation of enzyme activity. For instance, studies have shown that these compounds can inhibit topoisomerases and other enzymes critical for DNA replication.
Case Studies
A notable case study involved the evaluation of a series of naphthyridine derivatives in vivo for their antileishmanial activity. The study found that modifications to the naphthyridine core significantly influenced biological activity and toxicity profiles.
Case Study Summary:
- Objective: Evaluate antileishmanial activity.
- Method: In vivo testing on Leishmania-infected mice.
- Results: Certain derivatives showed significant reduction in parasite load with minimal toxicity to host cells.
Propiedades
IUPAC Name |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-7-5-9-4-3-8-2-1-6-11-10(8)12-9/h3-4,13H,1-2,5-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMUNMQFXOILNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















